molecular formula C24H23N9O2 B2659674 N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide CAS No. 1021025-93-3

N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2659674
CAS No.: 1021025-93-3
M. Wt: 469.509
InChI Key: IIGDLLDDIXIHIJ-UHFFFAOYSA-N
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Description

N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple heterocyclic rings, including pyrimidine, piperazine, pyrazolo[3,4-d]pyrimidine, and benzofuran, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide typically involves multi-step organic synthesis techniques. The general synthetic route can be outlined as follows:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[3,4-d]pyrimidine ring system. Common reagents include hydrazine derivatives and pyrimidine-2-carboxylic acids under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine or its derivatives.

    Attachment of the Pyrimidine Moiety: This involves coupling reactions, such as Suzuki or Stille coupling, to attach the pyrimidine ring to the piperazine.

    Formation of the Benzofuran Carboxamide: The final step involves the formation of the benzofuran-2-carboxamide moiety, typically through amide bond formation using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the pyrimidine and pyrazolo[3,4-d]pyrimidine rings, often using reducing agents like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, organometallic reagents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced forms of the heterocyclic rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse reactivity makes it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound has shown potential as a ligand for various receptors and enzymes. It is studied for its binding affinity and specificity, which can lead to the development of new pharmaceuticals.

Medicine

In medicine, N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The heterocyclic rings allow for multiple points of interaction, enhancing its binding affinity and specificity. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)phenyl)benzamide
  • N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)phenyl)ethyl)benzamide

Uniqueness

Compared to similar compounds, N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide stands out due to the presence of the pyrazolo[3,4-d]pyrimidine ring, which imparts unique chemical and biological properties. This structural feature enhances its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N9O2/c34-23(20-14-17-4-1-2-5-19(17)35-20)25-8-9-33-22-18(15-30-33)21(28-16-29-22)31-10-12-32(13-11-31)24-26-6-3-7-27-24/h1-7,14-16H,8-13H2,(H,25,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGDLLDDIXIHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC5=CC=CC=C5O4)C6=NC=CC=N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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